Quinine, ethochloride
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Overview
Description
Quinine ethochloride is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethochloride, like its parent compound, has applications in medicine, particularly in the treatment of malaria and other parasitic diseases .
Preparation Methods
The preparation of quinine ethochloride typically involves the transformation of quinine sulfate to quinine, followed by its dispersion in a dispersing agent. Hydrochloric acid or hydrogen chloride gas is then added to react with quinine, resulting in the formation of quinine hydrochloride through crystallization . This method is environmentally friendly and uses common acids, bases, and solvents with low toxicity.
Chemical Reactions Analysis
Quinine ethochloride undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinine ethochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: Quinine derivatives are studied for their effects on cellular processes and their potential as therapeutic agents.
Medicine: Quinine ethochloride is primarily used in the treatment of malaria and other parasitic infections.
Mechanism of Action
The exact mechanism of action of quinine ethochloride is not fully understood. it is known to act as a blood schizonticide, targeting the food vacuoles of Plasmodium falciparum, the parasite responsible for malaria . Quinine ethochloride interferes with the parasite’s ability to metabolize hemoglobin, leading to its death. It also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
Comparison with Similar Compounds
Quinine ethochloride can be compared with other similar compounds, such as:
- Quinine methochloride dihydrate
- Beta-erythroidine hydrochloride
- Dihydro-beta-erythroidine hydrobromide
These compounds share similar therapeutic applications but differ in their chemical structures and specific uses. Quinine ethochloride is unique in its combination of antimalarial and muscle-relaxant properties.
Properties
CAS No. |
63717-07-7 |
---|---|
Molecular Formula |
C22H29ClN2O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C22H29N2O2.ClH/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1 |
InChI Key |
NLVVRLKFCOJPRR-NYHCBIMJSA-M |
Isomeric SMILES |
CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Canonical SMILES |
CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origin of Product |
United States |
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